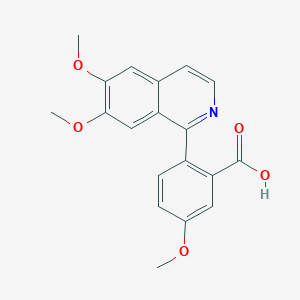
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C . Another method involves heating the substrate in polyphosphoric acid at 130°C for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and polyphosphoric acid for heating . The conditions typically involve controlled temperatures and sealed environments to ensure the desired reactions occur efficiently.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as azabenzanthrone derivatives, which are potential precursors for the synthesis of menisporphine alkaloids and daurioxoisoaporphines .
Applications De Recherche Scientifique
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid involves its interaction with molecular targets and pathways within cells. For example, copper complexes of this compound have been shown to induce bimodal death of cancer cells through apoptosis and autophagy . These complexes interact with DNA via an intercalative binding mode, leading to the activation of apoptotic and autophagic cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6,7-Dimethoxyisoquinolin-1-yl) aniline: Another isoquinoline derivative with similar biological activities.
2-(6-Methoxyisoquinolin-1-yl) aniline: A related compound with comparable chemical properties.
Uniqueness
2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with metals, such as copper, enhances its potential for therapeutic applications .
Propriétés
Numéro CAS |
83287-04-1 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-(6,7-dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H17NO5/c1-23-12-4-5-13(15(9-12)19(21)22)18-14-10-17(25-3)16(24-2)8-11(14)6-7-20-18/h4-10H,1-3H3,(H,21,22) |
Clé InChI |
IVFUIBMLKMCJOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
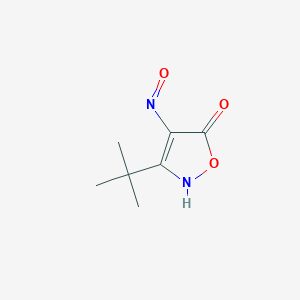

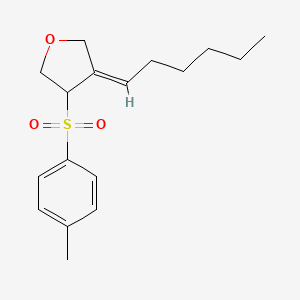
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
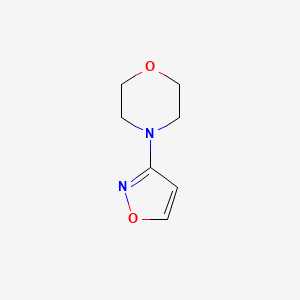
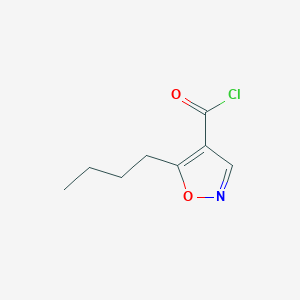

![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
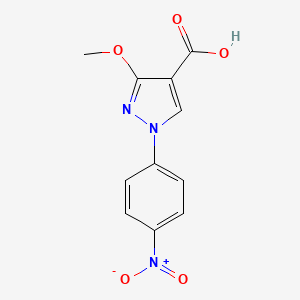
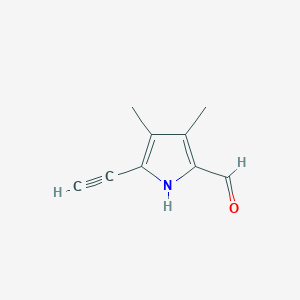
![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)
